molecular formula C26H26N2O2 B11235213 10-benzyl-11-(furan-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-benzyl-11-(furan-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11235213
M. Wt: 398.5 g/mol
InChI Key: JWYFYGIIKUYQNK-UHFFFAOYSA-N
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Description

10-benzyl-11-(furan-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepinones This compound features a unique structure with a benzyl group, a furan ring, and a dibenzo[b,e][1,4]diazepinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-benzyl-11-(furan-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves the assembly of the dibenzo[b,e][1,4]diazepinone scaffold through multi-step reactions. One common approach includes the condensation of 5-substituted 3-methyl-1-phenyl-pyrazole-4-carbaldehydes with cyclic diketones and aromatic diamines in the presence of indium chloride in acetonitrile at room temperature . This method yields the desired product with high purity and without the need for chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

10-benzyl-11-(furan-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl and furan groups can participate in electrophilic and nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

10-benzyl-11-(furan-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has shown promise in various scientific research applications:

Mechanism of Action

The mechanism of action of 10-benzyl-11-(furan-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit topoisomerase I and II, enzymes involved in DNA replication and repair . This inhibition leads to the disruption of DNA processes, resulting in antiproliferative effects on cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Chlordiazepoxide: A well-known anxiolytic that shares the diazepine core structure.

    Diazepam: Another anxiolytic with a similar diazepine scaffold.

    Clozapine: An antipsychotic that also features a dibenzo[b,e][1,4]diazepinone structure.

Uniqueness

10-benzyl-11-(furan-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to the presence of the furan ring and the specific substitution pattern on the diazepine core. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C26H26N2O2

Molecular Weight

398.5 g/mol

IUPAC Name

5-benzyl-6-(furan-2-yl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C26H26N2O2/c1-26(2)15-20-24(22(29)16-26)25(23-13-8-14-30-23)28(17-18-9-4-3-5-10-18)21-12-7-6-11-19(21)27-20/h3-14,25,27H,15-17H2,1-2H3

InChI Key

JWYFYGIIKUYQNK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC4=CC=CC=C4)C5=CC=CO5)C(=O)C1)C

Origin of Product

United States

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